molecular formula C22H29FO4 B1670307 Desoximetasone CAS No. 382-67-2

Desoximetasone

Cat. No. B1670307
CAS RN: 382-67-2
M. Wt: 376.5 g/mol
InChI Key: VWVSBHGCDBMOOT-IIEHVVJPSA-N
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Description

Desoximetasone is a medication that belongs to the family of medications known as topical corticosteroids . It is used for the relief of various skin conditions, including rashes . It helps to reduce redness, itching, and irritation . Desoximetasone is a synthetic corticosteroid, a class of primarily synthetic steroids used as anti-inflammatory and anti-pruritic agents .


Synthesis Analysis

Desoximetasone can be synthesized from Dexamethasone . In one method, 15 g of Dexamethasone is dissolved in a mixture of Dichloromethane and Acetonitrile, cooled to -8°C, and then 16.5 ml of Trimethylsilyl iodide is added . The reaction mixture is stirred for 1 hour at -8°C, and quenched with 30% sodium bisulfite .


Molecular Structure Analysis

Desoximetasone has a molecular formula of C22H29FO4 . Its average mass is 376.462 Da and its monoisotopic mass is 376.204987 Da . It has 8 defined stereocenters .


Chemical Reactions Analysis

Desoximetasone is a potent topical corticosteroid that has anti-inflammatory, antipruritic, and vasoconstrictive properties . Once absorbed through the skin, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .


Physical And Chemical Properties Analysis

Desoximetasone has a molecular weight of 376.5 g/mol . It is a synthetic corticosteroid with glucocorticoid activity .

Scientific Research Applications

Development and Validation of RP-HPLC Method

Researchers have developed and validated a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for estimating Desoximetasone in bulk and in cream formulations. This method aims to provide a simple and reproducible way to measure Desoximetasone levels, facilitating quality control and research applications in the pharmaceutical industry. The method has shown excellent linearity and meets International Conference on Harmonisation (ICH) guidelines for analytical method validation (Gorle, Mahajan, & Bhave, 2019).

Evaluations of Quality by Design (QbD) Elements for Topical Drug Delivery

The application of Quality by Design (QbD) principles in developing niosomes as a topical drug delivery platform for Desoximetasone has been researched. This approach aims to enhance the delivery and efficacy of Desoximetasone for skin conditions by identifying critical material attributes (CMAs) and critical process parameters (CPPs) that impact the drug-loaded niosomes' key characteristics. Such research underscores the potential of niosomes in improving topical corticosteroid therapies (Shah et al., 2020).

Aloe Vera Mediated Emulgel for Topical Delivery

The formulation of an Aloe vera-based emulgel for enhancing the skin deposition of Desoximetasone to treat plaque psoriasis has been studied. This innovative formulation leverages the natural properties of Aloe vera to improve the delivery and efficacy of Desoximetasone for topical treatments, presenting a novel approach in dermatological care (Sainy, Atneriya, Kori, & Maheshwari, 2021).

Nanostructured Non-Ionic Surfactant Carrier-Based Gel

Research into nanostructured non-ionic surfactant carrier-based gels for Desoximetasone's topical delivery aims to address the challenges of low bioavailability and the physical-chemical nature of the active pharmaceutical ingredient (API). By incorporating Desoximetasone into niosomes within a gel, this study explores ways to improve drug bioavailability for skin conditions, offering insights into novel topical treatment strategies (Shah, Goodyear, Dholaria, Puri, & Michniak-Kohn, 2021).

Safety And Hazards

Desoximetasone is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause respiratory irritation . It is suspected of causing cancer . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

Desoximetasone cream and ointment formulations have been evaluated using experiments and in silico modeling . The release kinetics and permeation profiles of Desoximetasone were determined experimentally, and a computational model was created to simulate the results . This approach could be used in the future to optimize the formulation of Desoximetasone and other topical corticosteroids .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVSBHGCDBMOOT-IIEHVVJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045647
Record name Desoximetasone
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Molecular Weight

376.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Desoximetasone
Source Human Metabolome Database (HMDB)
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Solubility

3.10e-02 g/L
Record name Desoximetasone
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Mechanism of Action

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. This is achieved first by the drug binding to the glucocorticoid receptors which then translocates into the nucleus and binds to DNA causing various activations and repressions of genes. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
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Product Name

Desoximetasone

CAS RN

140218-14-0, 382-67-2
Record name Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, labeled with tritium, (11β,16α)-
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Record name DESOXIMETASONE
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Melting Point

217 °C
Record name Desoximetasone
Source DrugBank
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Record name Desoximetasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,880
Citations
L Kircik, MG Lebwohl, JQ Del Rosso… - Journal of Drugs in …, 2013 - europepmc.org
… the efficacy and safety of desoximetasone spray 0.25%, a super-… of subjects in the desoximetasone spray 0.25% compared to … that subjects receiving desoximetasone Spray 0.25% …
Number of citations: 18 europepmc.org
C Borelli, J Gassmueller, JW Fluhr… - Skin pharmacology and …, 2008 - karger.com
Introduction: We report on a double-blind, vehicle-controlled, single-center confirmatory study with random assignment. The purpose of the study was to investigate the topical …
Number of citations: 11 karger.com
N Patwardhan, A De, KR Kulkarni… - International Journal of …, 2017 - researchgate.net
… with 1095 patients who received desoximetasone 0.25% cream and … In these studies, desoximetasone was often been judged … Desoximetasone was well tolerated in most patients. With …
Number of citations: 3 www.researchgate.net
NU Patel, A Grammenos, A Gowda… - Journal of …, 2018 - Taylor & Francis
… the irritation potential of desoximetasone 0.25%, … desoximetasone products carry class precautions related to possible local and systemic adverse effects (Citation1). Desoximetasone …
Number of citations: 1 www.tandfonline.com
JCH Donovan, JG DeKoven - DERM, 2006 - liebertpub.com
… -reactions to group C desoximetasone and group D1 mometasone … -reactions to desoximetasone and mometasone furoate. … positive test reactions to 1% desoximetasone in …
Number of citations: 17 www.liebertpub.com
S Charuwichitratana, P Wattanakrai… - Archives of …, 2000 - jamanetwork.com
… % desoximetasone therapy did so after intralesional triamcinolone treatment. In conclusion, although there was a trend toward more regrowth in the 0.25% desoximetasone treatment …
Number of citations: 105 jamanetwork.com
JR Forster, B Abrams - Topical Corticosteroids, 1992 - karger.com
Desoximetasone (Topicort®; Topisolon) is a fluorinated glucocorticosteroid, which was developed from dexamethasone. A review of patent issue dates for the leading high-potency, …
Number of citations: 2 karger.com
AA Hebert, J Koo, J Fowler, B Berman, C Rosenberg… - Cutis, 2006 - researchgate.net
… simultaneous application of desoximetasone and tacrolimus in the … The combination of desoximetasone and tacrolimus ointment … in subjects treated with desoximetasone and tacrolimus …
Number of citations: 32 www.researchgate.net
MD Saleem, D Negus, SR Feldman - Journal of Dermatological …, 2018 - Taylor & Francis
… are two advantages desoximetasone 0.25% spray has over … desoximetasone 0.25% spray in the treatment of psoriasis. … of the efficacy of the desoximetasone spray for long-term use and …
Number of citations: 6 www.tandfonline.com
NU Patel, A Gowda, A Grammenos… - Journal of …, 2018 - Taylor & Francis
… to determine the safety and efficacy of desoximetasone in this new vehicle. The primary objective of this study is to determine the potential of desoximetasone 0.25 and 0.05% topical …
Number of citations: 1 www.tandfonline.com

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